molecular formula C16H13ClN2OS B2827808 2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 842116-97-6

2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2827808
CAS No.: 842116-97-6
M. Wt: 316.8
InChI Key: IOJRLQXCOFWZJZ-UHFFFAOYSA-N
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Description

“2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the empirical formula C11H11ClN2OS . It has a molecular weight of 254.74 . This compound is part of a class of molecules known as benzothiazoles, which are aromatic heterocyclic compounds with a benzene ring fused to a thiazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The compound also contains a chloro group and an amide group .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, benzothiazoles are known to participate in a variety of chemical reactions. For instance, they can undergo nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Structural Characterization

A study focused on the synthesis and structural analysis of novel benzothiazole derivatives, including 2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide. The compounds were characterized through IR, 1H- and 13C-NMR spectroscopy, and single-crystal X-ray diffraction, highlighting their crystalline structures and molecular interactions. Such detailed analysis is crucial for understanding the physical and chemical properties of these compounds, which could be relevant for their potential applications in various fields, such as material science and pharmaceuticals (Ćaleta, Cinčić, Karminski-Zamola, & Kaitner, 2008).

Corrosion Inhibition

Another interesting application is in corrosion inhibition. Benzothiazole derivatives have been studied for their efficacy in protecting carbon steel against corrosion in acidic environments. The research suggests that compounds like this compound could offer enhanced stability and higher inhibition efficiencies, potentially providing a more effective solution for corrosion protection. This application is particularly relevant in industries where metal preservation is critical (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has also been explored. Studies have indicated that these compounds can exhibit significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. This area of research is particularly important given the increasing resistance to existing antimicrobials and the need for novel therapeutic options (Obasi, Oruma, Al-Swaidan, Ramasami, Ezeorah, & Ochonogor, 2017).

Anticancer Activity

The synthesis and evaluation of benzothiazole derivatives as anticancer agents represent another crucial area of research. Compounds have been designed to exhibit selective cytotoxicity against cancer cell lines, offering a promising avenue for the development of novel anticancer drugs. The exploration of these derivatives could lead to more effective treatments with fewer side effects, contributing significantly to oncology research (Yoshida, Hayakawa, Hayashi, Agatsuma, Oda, Tanzawa, Iwasaki, Koyama, Furukawa, Kurakata, & Sugano, 2005).

Future Directions

The future directions for research on “2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Benzothiazole derivatives, in general, are of interest in the development of new therapeutic agents .

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit anti-tubercular activity

Cellular Effects

Some benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities .

Molecular Mechanism

The molecular mechanism of action of 2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is not well-understood. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Dosage Effects in Animal Models

Some benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis .

Properties

IUPAC Name

2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-9-7-8-10(2)14-13(9)18-16(21-14)19-15(20)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJRLQXCOFWZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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